molecular formula C37H63N3O6 B10853215 tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B10853215
M. Wt: 645.9 g/mol
InChI Key: DZSFYDAIURXYOI-YFUMYMLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-5003 involves the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with tert-butylphosphine. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium tert-butoxide, under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of SC-5003 follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SC-5003 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted biphenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

SC-5003 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

    Biology: SC-5003 is used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: SC-5003 is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of SC-5003 involves its coordination with metal centers, such as palladium, to form active catalytic species. These metal-phosphine complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets include organic substrates that undergo cross-coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SC-5003 is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic reactions. Its bulky tert-butyl groups provide steric hindrance, which can enhance the selectivity of the reactions. Additionally, the triisopropyl groups on the biphenyl backbone contribute to its stability and reactivity .

Properties

Molecular Formula

C37H63N3O6

Molecular Weight

645.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C37H63N3O6/c1-8-9-20-32(41)26(4)22-33(42)29(23-27-16-12-10-13-17-27)38-34(43)30(21-25(2)3)39-35(44)31(24-28-18-14-11-15-19-28)40-36(45)46-37(5,6)7/h11,14-15,18-19,25-27,29-33,41-42H,8-10,12-13,16-17,20-24H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)/t26-,29+,30+,31+,32?,33+/m1/s1

InChI Key

DZSFYDAIURXYOI-YFUMYMLSSA-N

Isomeric SMILES

CCCCC([C@H](C)C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CCCCC(C(C)CC(C(CC1CCCCC1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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